N-{3-[(methylamino)methyl]phenyl}methanesulfonamide
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Overview
Description
N-{3-[(methylamino)methyl]phenyl}methanesulfonamide is a chemical compound with the molecular formula C9H14N2O2S and a molecular weight of 214.29 g/mol . This compound features a methanesulfonamide moiety attached to a phenyl ring bearing a methylamino substituent . It is known for its versatility and unique chemical properties, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(methylamino)methyl]phenyl}methanesulfonamide typically involves the reaction of 3-[(methylamino)methyl]aniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid generated during the process . The reaction conditions usually include maintaining a low temperature to control the exothermic nature of the reaction and ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified through crystallization or other suitable methods to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(methylamino)methyl]phenyl}methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted sulfonamides or other derivatives.
Scientific Research Applications
N-{3-[(methylamino)methyl]phenyl}methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-{3-[(methylamino)methyl]phenyl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-{2-methyl-5-[(6-phenylpyrimidin-4-yl)amino]phenyl}methanesulfonamide: Similar structure but with a pyrimidine ring.
N-Phenyl-bis(trifluoromethanesulfonimide): Contains a trifluoromethanesulfonyl group instead of a methanesulfonamide group
Uniqueness
N-{3-[(methylamino)methyl]phenyl}methanesulfonamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .
Biological Activity
N-{3-[(methylamino)methyl]phenyl}methanesulfonamide is a sulfonamide compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesis, mechanism of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a methanesulfonamide group attached to a phenyl ring that is further substituted with a methylamino group. Its molecular formula is C9H12N2O2S with a molecular weight of approximately 216.27 g/mol. The presence of these functional groups is crucial for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial properties . It has been shown to inhibit the growth of various bacterial strains, suggesting a potential application in treating bacterial infections. The compound's mechanism may involve binding to specific bacterial enzymes, thereby disrupting their metabolic pathways.
Anticancer Activity
In addition to its antimicrobial effects, the compound has been investigated for its anticancer properties . Studies suggest that it may inhibit certain enzymes involved in cancer progression, potentially leading to reduced cell proliferation and increased apoptosis in cancer cells. For instance, preliminary findings indicate that it can modulate signaling pathways associated with tumor growth.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular metabolism and proliferation, such as kinases involved in signaling pathways.
- Receptor Interaction : It might bind to receptors on the cell surface, altering their activity and influencing cellular responses.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of this compound relative to structurally similar compounds.
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N-(4-(methylamino)phenyl)methanesulfonamide | C9H12N2O2S | Different position of methylamino group affects reactivity. |
N-(2-(methylamino)phenyl)methanesulfonamide | C9H12N2O2S | Another positional isomer with distinct biological activity profiles. |
N-(3-(dimethylamino)phenyl)methanesulfonamide | C10H14N2O2S | Contains a dimethylamino group, potentially altering pharmacological properties. |
The variations in structure significantly influence the biological reactivity and effectiveness of these compounds.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited an IC50 value lower than 50 µg/mL against resistant strains of Staphylococcus aureus, indicating strong antimicrobial activity.
- Cancer Cell Line Studies : In vitro studies using breast cancer cell lines showed that treatment with the compound led to a 30% decrease in cell viability after 48 hours, suggesting potential as an anticancer agent.
- Mechanistic Insights : Research utilizing enzyme assays revealed that the compound inhibits specific kinases involved in the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.
Properties
Molecular Formula |
C9H14N2O2S |
---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
N-[3-(methylaminomethyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C9H14N2O2S/c1-10-7-8-4-3-5-9(6-8)11-14(2,12)13/h3-6,10-11H,7H2,1-2H3 |
InChI Key |
YETCEYLJPIKURI-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=CC=C1)NS(=O)(=O)C |
Origin of Product |
United States |
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